
Vasopressin and Analogues: A Pharmacological
Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Invopressin

CAS No.: 1488411-60-4

Cat. No.: S12859856

Get Quote

Vasopressin is a natural nonapeptide hormone with potent vasoconstrictive and antidiuretic properties. Its

synthetic form and various analogues have been developed to target its receptors with differing selectivity to

optimize therapeutic effects and minimize side effects [1] [2].

The table below summarizes the core characteristics of vasopressin and its major synthetic analogues.

Compound Name Receptor Affinity Primary Clinical Applications
Half-Life
(minutes)

Arginine
Vasopressin (AVP)

V1, V2, V3 [2] Refractory vasodilatory shock (e.g.,
septic shock), cardiac arrest [3] [2]

5 - 15 [2] [4]

Desmopressin
(dDAVP)

Selective V2 [2] Central diabetes insipidus, bleeding
disorders (e.g., hemophilia A, von

Willebrand disease) [1] [2]

90 - 190 [2]

Terlipressin Preferentially V1

(prodrug) [2] [4]

Bleeding esophageal varices,

hepatorenal syndrome [2]

240 - 360 [2]

Selepressin Selective V1 [2] [4] Investigated for septic shock (not

approved for clinical use) [2]

10 - 30 [2]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s12859856?utm_src=pdf-body
https://www.smolecule.com/products/s12859856?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Vasopressin_analogue
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://litfl.com/vasopressin/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://annalsofintensivecare.springeropen.com/articles/10.1186/s13613-020-0628-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://en.wikipedia.org/wiki/Vasopressin_analogue
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://annalsofintensivecare.springeropen.com/articles/10.1186/s13613-020-0628-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://annalsofintensivecare.springeropen.com/articles/10.1186/s13613-020-0628-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672256/
https://www.smolecule.com/products/s12859856?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Compound Name Receptor Affinity Primary Clinical Applications
Half-Life
(minutes)

Ornipressin Preferentially V1 [2] Investigated for use in cirrhosis with

hepatorenal syndrome [2]

60 - 120 [2]

Key Experimental Data and Clinical Evidence

The use of vasopressin in shock states is supported by its mechanism of action and clinical trial data.

Vasoconstriction Signaling Pathways

Vasopressin induces vasoconstriction primarily by activating V1 receptors on vascular smooth muscle cells.

Research indicates two distinct concentration-dependent pathways [5]:
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Arginine Vasopressin (AVP)

Binds to V1a Receptor

Low Concentration (e.g., 30 pM) High Concentration (e.g., 10 nM)

PKC Activation Phospholipase C (PLC) Activation

L-type VSCC Opening

Ca²⁺ Influx

Vasoconstriction

IP₃ Production

Ca²⁺ Release from SR
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Clinical Evidence in Septic Shock

The following table summarizes key findings from major clinical trials and meta-analyses investigating

vasopressin in septic shock.
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Trial / Analysis
Design &
Population

Key Findings on Mortality &
RRT

Key Findings on Adverse
Events

Individual
Patient Data
Meta-analysis
(2019) [3]

IPD of 4 RCTs in

septic shock

No effect on 28-day mortality
(RR 0.98). Vasopressin
reduced requirement for Renal
Replacement Therapy (RRT)
(RR 0.86) [3].

More digital ischaemia
(ARD 1.7%); fewer
arrhythmias (ARD -2.8%)

[3].

VANISH Trial
(2016) [3]

n=409;
Vasopressin vs.

Noradrenaline

No difference in days alive
and free of kidney failure [3].

Not specified in results.

VAAST Trial
(2008) [3]

n=780;

Vasopressin vs.
Noradrenaline

No significant difference in

28-day mortality. Trend
towards lower mortality with

vasopressin in less severe
shock [3].

Trend towards higher digital
ischaemia (Vasopressin);
Trend towards higher cardiac
arrest (Noradrenaline) [3].

Serpa Neto
Meta-analysis
(2011) [3]

9 trials, n=998 Vasopressin associated with
reduced mortality (RR 0.87)

in all patients and in septic
shock subgroup [3].

No difference in adverse
events between groups (RR

0.98) [3].

Detailed Experimental Protocol

For researchers, understanding the methodology behind foundational discoveries is crucial. The following is

a summary of a key protocol used to investigate vasopressin-induced vasoconstriction.

Objective: To determine the concentration-dependent contributions of different calcium signaling pathways

to AVP-induced vasoconstriction in isolated resistance arteries [5].

Tissue Preparation: Mesenteric large resistance arteries (outer diameter ~250-300 µm) are isolated

from animal models (e.g., Sprague-Dawley rats) and cleaned of adventitia in a cooled physiological
saline solution (PSS) [5].

Artery Cannulation and Pressurization: The isolated artery is cannulated at both ends with glass
micropipettes, secured with suture, and gradually pressurized to a set pressure (e.g., 80 mmHg) to

mimic in vivo conditions. The vessel is superfused with warm PSS and allowed to equilibrate [5].
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Diameter Measurement: The external diameter of the artery is measured in real-time using a

pressure myograph system. The maximal vessel diameter is determined by exposing the artery to
zero Ca²⁺ and a vasodilator (e.g., sodium nitroprusside) [5].

Drug Administration: Cumulative concentration-response curves are generated by adding AVP to
the arterial bath in incremental log or half-log concentrations (e.g., 10⁻¹⁴ M to 10⁻⁶ M). Treatments

are applied at set intervals or once responses plateau [5].
Pathway Inhibition: To elucidate signaling mechanisms, specific inhibitors are introduced before and

during AVP challenge. These include:
V1a Receptor Antagonist: To confirm receptor specificity.

L-type VSCC Blocker: Such as verapamil (10 µM), to inhibit voltage-sensitive calcium
channels.

PKC Inhibitors: Such as calphostin-C (250 nM) or Ro-31-8220 (1 µM) [5].
Data Analysis: Experimentally induced changes in vessel diameter are normalized as a percentage

of the maximal outer diameter. Data are analyzed using t-tests and ANOVA to determine statistical
significance between different treatment conditions [5].

Interpretation and Research Considerations

Mechanism vs. Mortality: While vasopressin has a clear noradrenaline-sparing effect and can
improve blood pressure, large-scale randomized trials have consistently failed to demonstrate a

definitive mortality benefit in septic shock [3] [2]. The primary advantages may lie in reducing
catecholamine exposure and specific outcomes like reducing the need for RRT [3].

Analogue Development Rationale: The development of selective V1a agonists like selepressin was
driven by the hypothesis that pure vasoconstriction without V2-mediated antidiuresis and

procoagulant effects would be beneficial. However, clinical trials of selepressin were stopped for
futility, indicating the complexity of modulating this system [2].

Norepinephrine Equivalence (NEE): In clinical research, the total vasopressor support is often
standardized using a Norepinephrine Equivalence (NEE) score. One commonly used conversion is

NEE = norepinephrine (µg/kg/min) + epinephrine (µg/kg/min) + 2.5 × vasopressin (U/min). This
allows for a quantitative comparison of shock severity across studies [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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